molecular formula C12H15ClN2O2 B130569 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone CAS No. 143999-83-1

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone

Cat. No. B130569
M. Wt: 254.71 g/mol
InChI Key: TYCJFZIWSCJVJW-UHFFFAOYSA-N
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Description

The compound "2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities, including anti-HIV, anticancer, and antituberculosis properties. The presence of a piperazine ring and a 4-chlorophenyl group is a common structural motif in these studies, suggesting that the compound may also possess similar pharmacological potentials.

Synthesis Analysis

The synthesis of related piperazine-containing compounds has been reported in several studies. For instance, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed and synthesized using a molecular hybridization approach, indicating the versatility of the piperazine moiety in medicinal chemistry . Similarly, a range of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using reductive amination, showcasing the adaptability of the synthesis methods for such compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone" has been studied using various techniques. For example, the structural and vibrational properties of a pyrazole derivative with a 4-chlorophenyl group were analyzed using density functional theory, which could provide insights into the electronic properties of similar compounds . The polymorphic forms of a piperazine dione were determined by single-crystal X-ray analysis, highlighting the importance of solid-state structure in understanding the properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular docking studies and the analysis of their interactions with biological targets. For instance, the docking study of a pyrazole derivative with kinesin spindle protein suggests potential inhibitory activity, which implies that the compound could participate in selective chemical reactions within biological systems . The anti-HIV-1 RT evaluation of piperazin-1-yl)ethanone derivatives also involves chemical interactions with the reverse transcriptase enzyme, further indicating the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various studies. The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involved optimizing technological parameters such as raw material ratio, reaction time, and temperature, which are critical for understanding the physical properties of these compounds . The pharmacological evaluation of biphenyl-piperazine derivatives included behavioral models to assess anti-dopaminergic and anti-serotonergic activity, providing insights into the chemical properties related to their biological activity .

Scientific Research Applications

Antitumor and Anticancer Activities

  • Antitumor Activity Against Breast Cancer Cells : Some 1,2,4-triazine derivatives with piperazine amide moiety have shown promising antiproliferative effects against MCF-7 breast cancer cells, demonstrating potential as antitumor agents (Yurttaş et al., 2014).
  • Inhibition of Tumor DNA Methylation : Piperazine-based tertiary amino alcohols have been investigated for their effects on tumor DNA methylation processes in vitro, indicating potential for antitumor applications (Hakobyan et al., 2020).
  • Synthesis and Evaluation of Antitumor Derivatives : Various derivatives, including indoline and piperazine-containing compounds, have been synthesized and evaluated for their potential as D2/D4 receptor antagonists, suggesting implications in cancer treatment (Zhao et al., 2002).

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Properties : Azole-containing piperazine derivatives have shown moderate to significant antibacterial and antifungal activities, offering potential as antimicrobial agents (Gan et al., 2010).
  • Chalcones with Antimicrobial Activity : Synthesized chalcones containing piperazine or 2,5-dichlorothiophene moieties exhibited antimicrobial activity against various bacteria and fungi, demonstrating potential in treating infectious diseases (Tomar et al., 2007).

Anti-inflammatory and Analgesic Properties

  • Analgesic and Antiinflammatory Activities : Piperazine-based derivatives have shown higher analgesic activity than aspirin and strong antiinflammatory effects in preclinical models, suggesting their use in pain management and inflammation treatment (Palaska et al., 1993).

Antipsychotic and Antidepressant Potential

  • Antipsychotic Activity : Biphenyl moiety-linked aryl piperazine derivatives have been evaluated for their antipsychotic properties, indicating their potential use in treating psychiatric disorders (Bhosale et al., 2014).

Miscellaneous Applications

  • VEGFR-II Inhibition for Cancer Treatment : Certain derivatives have been synthesized as VEGFR-II inhibitors, showing high cytotoxicity against cancer cell lines and potential in cancer therapy (Aboul-Enein et al., 2017).
  • Anti-HIV-1 RT Activity : Novel derivatives have been designed as inhibitors of HIV-1 RT, showing significant potency against this target, suggesting potential in HIV treatment (Chander et al., 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCJFZIWSCJVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360081
Record name 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone

CAS RN

143999-83-1
Record name 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate (example 58, 0.58 g, 0.16 mmol) in dichloromethane (8 ml) was treated dropwise at room temperature with TFA until the solid completely dissolved. The reaction mixture was stirred under nitrogen at room temperature overnight. The volatiles were evaporated to dryness, diluted with water and the solid was collected by filtration. The solid was washed with water and dried to yield the title compound as a white solid (0.30 g, 72%).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MY Jang, Y Lin, S De Jonghe, LJ Gao… - Journal of medicinal …, 2011 - ACS Publications
Herein we describe the synthesis and in vitro and in vivo activity of thiazolo[5,4-d]pyrimidines as a novel class of immunosuppressive agents, useful for preventing graft rejection after …
Number of citations: 47 pubs.acs.org
MY Jang, S De Jonghe, K Van Belle, T Louat… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines is described. The synthetic route allows introducing structural variety at positions 2, 4 and 6 of the scaffold. …
Number of citations: 34 www.sciencedirect.com
M Sreelakshmi, A Kumar, K Pratima - Journal of Integral Sciences, 2018 - jisciences.com
Four novel thieno [2, 3-d] pyrimidine analogues, 6a-b and 7a-b were synthesized by using 6-Bromo-2-chloro-thieno [2, 3-d] pyrimidine (3), which was synthesized from commercially …
Number of citations: 2 jisciences.com

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